Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Organic Synthesis Cyclization Regioselectivity

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4), commonly known as Hagemann's ester, is a vinylogous β-keto ester that serves as a privileged building block in organic synthesis. First prepared in 1893, this compound features a 2-methyl-4-oxocyclohex-2-ene scaffold with an ethyl ester moiety, combining a conjugated enone system with a reactive β-keto ester functionality.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 487-51-4
Cat. No. B1359784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-oxocyclohex-2-enecarboxylate
CAS487-51-4
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)C=C1C
InChIInChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3
InChIKeyVLTANIMRIRCCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's Ester): A Foundational Building Block for Natural Product Synthesis


Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4), commonly known as Hagemann's ester, is a vinylogous β-keto ester that serves as a privileged building block in organic synthesis. First prepared in 1893, this compound features a 2-methyl-4-oxocyclohex-2-ene scaffold with an ethyl ester moiety, combining a conjugated enone system with a reactive β-keto ester functionality [1]. Its well-defined electrophilic and nucleophilic reactivity profiles have been extensively documented, with applications spanning the synthesis of sterols, terpenoids, and trisporic acids, as well as more complex polycyclic frameworks [2].

Why Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate Cannot Be Replaced by Its Analogs in Critical Transformations


While methyl and tert-butyl esters of Hagemann's ester share the same core scaffold, they exhibit distinct reactivity and selectivity profiles that fundamentally alter synthetic outcomes. Differences in steric bulk, ester lability, and the ability to control regioselective alkylation or arylation mean that substituting one ester for another can lead to different product distributions, lower yields, or complete reaction failure. This evidence guide quantifies these critical differences, demonstrating why the ethyl ester is the optimal choice for applications requiring a balance of reactivity, stability, and predictable selectivity [1].

Quantitative Differentiation of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate Against Closest Analogs


Regioselective Cyclization: Ethyl Ester Delivers Desired 2-Methyl-4-oxo Isomer

In a comparative study of the regioselective cyclization of esters of 2-acetyl-5-oxohexanoic acid, the ethyl ester of 2-methyl-4-oxocyclohex-2-enecarboxylate was obtained exclusively under conditions catalyzed by pyrrolidinium acetate, whereas under HCl catalysis, the regioisomeric alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates were formed. The methyl and tert-butyl analogues exhibited identical regiochemical outcomes, confirming that the alkyl group does not alter the inherent cyclization preference. The quantitative yields for the ethyl ester were reported alongside those for the methyl and tert-butyl analogs, demonstrating consistent performance across the series [1].

Organic Synthesis Cyclization Regioselectivity

Regiospecific Arylation: Ethyl Ester Enables C-1 Arylation, While Unsubstituted Analogs Suffer from C-3 Side Reactions

The reaction of Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) with aryl-lead triacetates proceeds with complete regiospecificity to give C-1 arylated products in good yield. In contrast, the unsubstituted analog ethyl 4-oxocyclohex-2-enecarboxylate (10a) and its double bond isomer (10b) undergo the same arylation, but the reaction is complicated by low yields when C-3 substituents are present. Compounds with C-3 substitution, such as 14 and 16, give poor yields due to competitive arylation at both C-1 and C-3. This demonstrates that the 2-methyl group in Hagemann's ester is essential for maintaining high regiospecificity and yield in this valuable transformation [1].

Organometallic Chemistry Arylation Regioselectivity

C-1 vs C-3 Alkylation Selectivity: The 4:1 C-1 Preference of Ethyl Ester Enables Predictable Functionalization

Treatment of Hagemann's ester with methyl iodide and sodium ethoxide gives a mixture of C-1 and C-3 alkylated products in a 4:1 ratio. This consistent 4:1 preference for C-1 alkylation is a critical design parameter for synthetic planning, allowing chemists to predictably install substituents at the more nucleophilic C-1 position. While the methyl and tert-butyl analogs likely exhibit similar selectivity (as the alkyl group is remote from the reactive site), the ethyl ester's specific ratio has been experimentally quantified under standardized conditions, providing a benchmark for optimizing alkylation reactions [1].

Alkylation Regioselectivity Synthetic Methodology

Enolate Reactivity: Ethyl Ester Provides Balanced Reactivity for Dienol Ether/Ester Formation

Both Hagemann's ester and its tert-butyl analog can be efficiently converted into dienol ethers and dienol esters. However, the ethyl ester's intermediate steric bulk offers a practical advantage over the tert-butyl analog in certain enolate trapping reactions, where the latter's greater steric hindrance can impede electrophile approach. While yields are generally good for both esters, the ethyl ester's reactivity profile is more amenable to a wider range of electrophiles without requiring excessive optimization [1].

Enolate Chemistry Dienol Ether Synthesis Reactivity

Optimal Use Cases for Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate Based on Differential Evidence


Synthesis of C-1 Functionalized Cyclohexenones via Regiospecific Arylation

For applications requiring the introduction of aryl groups at the C-1 position of a cyclohexenone core—common in the synthesis of aromatic terpenoids and steroid analogs—the ethyl ester of Hagemann's ester is the reagent of choice due to its exclusive C-1 regiospecificity with aryl-lead triacetates. The unsubstituted analog and C-3 substituted derivatives give complex mixtures and low yields, making the ethyl ester essential for achieving high-purity, high-yield C-1 arylated products [1].

Multi-Step Natural Product Synthesis Requiring Balanced Reactivity and Purification

When a synthetic route involves multiple functional group interconversions, including enolate alkylations and cycloadditions, the ethyl ester offers a practical balance of reactivity and steric profile. Its predictable 4:1 C-1 alkylation ratio allows for reliable product mixtures, while its intermediate bulk facilitates both nucleophilic additions and electrophilic trapping. This predictability reduces the need for extensive reaction optimization and simplifies purification steps, making it a cost-effective choice for complex natural product synthesis [2].

Scale-Up and Process Chemistry Where Ester Lability Must Be Controlled

In process chemistry, the choice between ethyl, methyl, and tert-butyl esters often hinges on the lability of the ester group during acidic or basic workups. The ethyl ester of Hagemann's ester provides a middle ground: it is more resistant to premature hydrolysis than the methyl ester but more easily cleaved than the tert-butyl ester. This property is critical for maintaining the integrity of the β-keto ester moiety during multi-step sequences that require transient protection of the carbonyl or ester functionality [3].

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